An In-depth Technical Guide to 3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3)
An In-depth Technical Guide to 3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dichloro-3'-fluorobenzophenone is a halogenated aromatic ketone with the CAS number 951890-54-3. Its structure, featuring a dichlorinated phenyl ring and a fluoro-substituted chlorophenyl ring linked by a carbonyl group, makes it a molecule of interest for synthetic and medicinal chemistry. The presence and specific placement of halogen atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its potential as a building block for more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis route, predicted spectroscopic data, and potential applications based on the current, albeit limited, publicly available information and established chemical principles.
Physicochemical and Structural Information
3,4'-Dichloro-3'-fluorobenzophenone is a solid at room temperature.[1] While extensive experimental data is not widely published, the fundamental properties can be summarized based on supplier data and computational predictions.
Table 1: Physicochemical Properties of 3,4'-Dichloro-3'-fluorobenzophenone
| Property | Value | Source |
| CAS Number | 951890-54-3 | [2] |
| Molecular Formula | C₁₃H₇Cl₂FO | [2] |
| Molecular Weight | 269.10 g/mol | [3] |
| IUPAC Name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| SMILES | O=C(C1=CC=CC(Cl)=C1)C1=CC=C(Cl)C(F)=C1 | [2] |
| InChI | InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | [2] |
| logP (Predicted) | 4.36 | [3] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |
Synthesis and Reaction Mechanisms
The most established and industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the carbonyl carbon and the aromatic ring. For 3,4'-Dichloro-3'-fluorobenzophenone, this would involve the reaction of 3-chlorobenzoyl chloride with 4-chloro-1-fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]
Synthesis of the Acylating Agent: 3-Chlorobenzoyl Chloride
The necessary acylating agent, 3-chlorobenzoyl chloride, can be readily prepared from commercially available 3-chlorobenzoic acid. A standard method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5]
Workflow for the synthesis of 3-chlorobenzoyl chloride.
Step-by-Step Protocol:
-
To a solution of 3-chlorobenzoic acid (1.0 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂), add oxalyl chloride (1.2 equivalents).[5]
-
Add a catalytic amount of DMF (e.g., a few drops) to the reaction mixture at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 3-chlorobenzoyl chloride, which can often be used in the next step without further purification.
Friedel-Crafts Acylation
The core synthetic step involves the acylation of 4-chloro-1-fluorobenzene with the prepared 3-chlorobenzoyl chloride.
Experimental workflow for the synthesis of 3,4'-Dichloro-3'-fluorobenzophenone.
Step-by-Step Protocol:
-
In a reaction vessel equipped with a stirrer and under anhydrous conditions, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in an excess of 4-chloro-1-fluorobenzene, which can also serve as the solvent.[4]
-
Cool the mixture in an ice bath.
-
Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by GC or TLC.[5]
-
Upon completion, the reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
A solid precipitate will form, which is collected by vacuum filtration and washed thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure 3,4'-Dichloro-3'-fluorobenzophenone.[5]
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for 3,4'-Dichloro-3'-fluorobenzophenone, this section provides predicted data based on established spectroscopic principles and data from analogous compounds.[6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the seven aromatic protons. The specific substitution pattern will lead to distinct splitting patterns due to proton-proton and proton-fluorine couplings.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | m | 2H | Protons on the 3-chlorophenyl ring |
| ~ 7.5 - 7.7 | m | 3H | Protons on the 3-chlorophenyl and 4-chloro-3-fluorophenyl rings |
| ~ 7.2 - 7.4 | m | 2H | Protons on the 4-chloro-3-fluorophenyl ring |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbon atoms attached to halogens will also have characteristic chemical shifts, and the carbon attached to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 194 | C=O (carbonyl) |
| ~ 158 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 125 - 140 | Aromatic carbons |
| ~ 115 - 125 | Aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.
Table 4: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1660 | Strong | C=O stretch (ketone) |
| ~ 1580, 1470 | Medium-Strong | C=C aromatic ring stretches |
| ~ 1250 | Strong | C-F stretch |
| ~ 800-900 | Strong | C-H out-of-plane bending |
| ~ 700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be observed with relative intensities of approximately 9:6:1.
Table 5: Expected Mass Spectrometry Data
| m/z | Assignment |
| 268, 270, 272 | Molecular ion cluster [M]⁺ |
| 233, 235 | [M-Cl]⁺ |
| 139, 141 | [ClC₆H₄CO]⁺ |
| 111, 113 | [ClC₆H₄]⁺ |
Potential Applications and Research Directions
While specific applications for 3,4'-Dichloro-3'-fluorobenzophenone are not extensively documented, its structural motifs are common in compounds with a range of biological activities. Halogenated benzophenones serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9]
The benzophenone scaffold can be a template for designing enzyme inhibitors, such as protein kinase inhibitors, which are relevant in oncology research.[8] The presence of halogens can enhance antimicrobial and antifungal properties by increasing lipophilicity, which may facilitate passage through cell membranes.[8]
Role as an intermediate in a drug discovery workflow.
Given its structure, this compound could be a valuable starting material for creating libraries of novel compounds for screening against various biological targets. Researchers in drug discovery and materials science may find this compound to be a useful building block for developing new therapeutic agents or functional materials.
Safety and Handling
As with any chemical, 3,4'-Dichloro-3'-fluorobenzophenone should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
General hazards associated with halogenated aromatic compounds include potential skin and eye irritation.[11] Inhalation of dust or vapors should be avoided.[12] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage information. Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
3,4'-Dichloro-3'-fluorobenzophenone is a halogenated aromatic ketone with potential as a synthetic intermediate. While detailed experimental data is currently limited in the public domain, this guide provides a framework for its synthesis, predicted spectral characteristics, and potential areas of application based on established chemical principles and data from structurally related compounds. Further research into this molecule could unveil novel applications in medicinal chemistry and materials science.
References
- Fluorochem. (n.d.). 3,4'-Dichloro-3'-fluorobenzophenone.
- Benchchem. (n.d.). A Comparative Guide to 3,4-Dichloro-4'-fluorobenzophenone and 4,4'-Difluorobenzophenone for Researchers.
- Sigma-Aldrich. (n.d.). 3,4-DICHLORO-4'-(TRIFLUOROMETHYL)BENZOPHENONE AldrichCPR.
- CymitQuimica. (n.d.). 3,4-Dichloro-4'-fluorobenzophenone.
- Sigma-Aldrich. (n.d.). 3,4-Dichloro-3',4',5'-trifluorobenzophenone.
- Benchchem. (n.d.). Biological Activity of 3,4-Dichloro-4'-fluorobenzophenone Derivatives: A Comparative Guide.
- ChemScene. (n.d.). 157428-51-8 | 3,4-Dichloro-4'-fluorobenzophenone.
- Benchchem. (n.d.). Technical Support Center: Production of 3,4-Dichloro-4'-fluorobenzophenone.
- Sigma-Aldrich. (n.d.). Hexane anhydrous, 95%.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone.
- Cole-Parmer. (2002, February 21). Material Safety Data Sheet - Hexanes, reagent ACS, spectro grade.
- Benchchem. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis.
- Merck. (n.d.). SAFETY DATA SHEET.
- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
- SpectraBase. (n.d.). 3,4-Dichlorobenzophenone.
- Google Patents. (1998, January 8). International application published under the patent cooperation treaty (pct).
- CPAChem. (n.d.). Safety data sheet.
- PubChem. (n.d.). 3,4-Dichlorobenzophenone.
- prom.st. (n.d.). SAFETY DATA SHEET SDS/MSDS n-HEXANE 95%.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
- The Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Google Patents. (2016, April 21). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- ChemScene. (n.d.). 898771-44-3 | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone.
- ChemScene. (n.d.). (3-Chloro-4-fluorophenyl)(3,5-dichlorophenyl)methanone.
- ChemicalBook. (n.d.). 3,3'-Difluorobenzophenone synthesis.
- MilliporeSigma. (n.d.). 3,3'-Dichlorobenzophenone | 7094-34-0.
- PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Benchchem. (n.d.). Spectral Analysis of 3,4-Dichloro-2-hydroxybenzonitrile: A Technical Guide.
- Hans Reich NMR Collection. (2020, February 14). NMR Spectroscopy :: Content - Organic Chemistry Data.
- ChemScene. (n.d.). 197439-66-0 | 3,5-Dichloro-4'-fluorobenzophenone.
- Guidechem. (n.d.). 3,4-DICHLORO-4'-FLUOROBENZOPHENONE 157428-51-8 wiki.
- SpectraBase. (n.d.). 3,3'-Difluoro-benzophenone - Optional[1H NMR] - Spectrum.
- BLD Pharm. (n.d.). 75762-57-1|3-Chloro-3'-fluorobenzophenone.
- Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
Sources
- 1. 3,4-Dichloro-4'-fluorobenzophenone | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. storage.by.prom.st [storage.by.prom.st]
